molecular formula C33H28N2O6 B557181 (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid CAS No. 201473-90-7

(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid

Cat. No. B557181
CAS RN: 201473-90-7
M. Wt: 548.6 g/mol
InChI Key: CEEGOSWFFHSPHM-PMERELPUSA-N
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Description

“(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is a compound with the molecular formula C29H30N2O6 . It is a solid substance and is considered a useful research compound.


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C29H30N2O6/c1-29 (2,3)37-28 (35)30-19-14-12-18 (13-15-19)16-25 (26 (32)33)31-27 (34)36-17-24-22-10-6-4-8-20 (22)21-9-5-7-11-23 (21)24/h4-15,24-25H,16-17H2,1-3H3, (H,30,35) (H,31,34) (H,32,33)/t25-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 502.57 g/mol .

Scientific Research Applications

Drug Delivery Systems

Fmoc-Dap(Fmoc)-OH is used in the development of hydrogels that can serve as drug delivery systems. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner at the target site, improving the efficacy and reducing side effects .

Biomaterials

Due to its ability to form self-assembled nanostructures, Fmoc-Dap(Fmoc)-OH is employed in creating biomaterials. These materials have potential applications in tissue engineering, such as scaffolds for cell growth .

Extracellular Matrices

The compound is also explored for its use as an extracellular matrix for cell culture studies. It can support cell adhesion and proliferation, making it useful for cytotoxicity assays and other cell-based experiments .

Structural Biology

In structural biology, Fmoc-Dap(Fmoc)-OH contributes to the study of β-sheet structures due to its propensity to form these structures in hydrogels. This has implications for understanding protein folding and misfolding in diseases .

Sensor Components

The unique properties of Fmoc-Dap(Fmoc)-OH-based hydrogels make them suitable for incorporation into sensor components that can detect biological or chemical stimuli .

Diagnostic Agents

Fmoc-Dap(Fmoc)-OH can be used to optimize tools for the delivery of diagnostic agents, aiding in imaging and diagnostic procedures .

MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic RSC Publishing - De novo design of self-assembly hydrogels based on Fmoc-diphenylalanine RSC Publishing - Understanding the self-assembly of Fmoc–phenylalanine to hydrogel

Safety and Hazards

The safety and hazards associated with this compound are represented by the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEGOSWFFHSPHM-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373238
Record name Fmoc-Dap(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid

CAS RN

201473-90-7
Record name Fmoc-Dap(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the role of (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid in the synthesis of technetium-99m labeled peptides?

A1: (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid, or Fmoc-DAP-[Fmoc]-OH, acts as a building block for incorporating a protected diaminedithiol (N(2)S(2)) chelator during solid-phase peptide synthesis []. This chelator is crucial as it allows for the subsequent labeling of the peptide with technetium-99m (99mTc), a radioisotope commonly used in medical imaging.

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